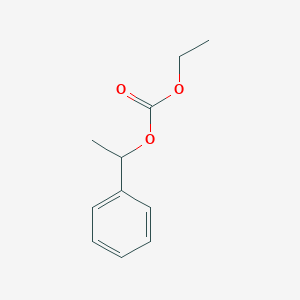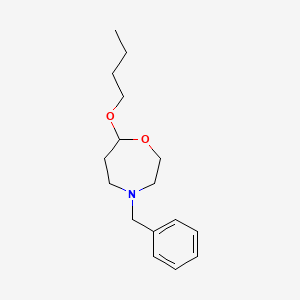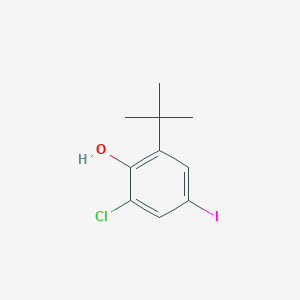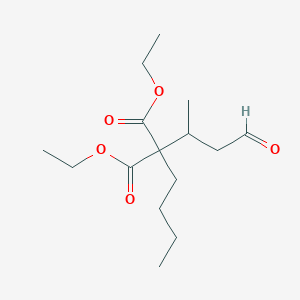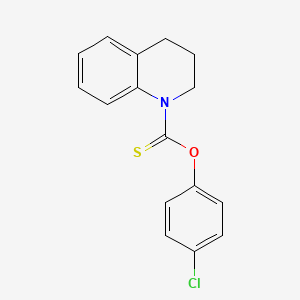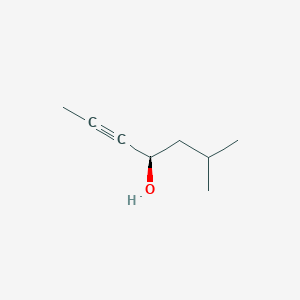
2-Heptyn-4-ol, 6-methyl-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyn-4-ol, 6-methyl-, ®- is an organic compound with the molecular formula C8H14O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyn-4-ol, 6-methyl-, ®- can be achieved through several methods. One common approach involves the use of alkyne and alcohol functional groups. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions often include a solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH), to deprotonate the alcohol and promote the nucleophilic attack on the alkyne.
Industrial Production Methods
In an industrial setting, the production of 2-Heptyn-4-ol, 6-methyl-, ®- may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptyn-4-ol, 6-methyl-, ®- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-Heptyn-4-ol, 6-methyl-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Heptyn-4-ol, 6-methyl-, ®- depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups. For example, in oxidation reactions, the hydroxyl group is oxidized to form a carbonyl group. In reduction reactions, the alkyne group is reduced to an alkene or alkane. The molecular pathways involved vary based on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Heptyn-4-ol, 6-methyl-, ®- can be compared with other similar compounds, such as:
2-Heptyn-4-ol, 6-methyl-, (S)-: The enantiomer of the ®-isomer, with similar chemical properties but different biological activities.
6-Methyl-4-hepten-2-ol: A related compound with a double bond instead of a triple bond.
4-Heptyn-2-ol: A similar compound with the hydroxyl group at a different position.
The uniqueness of 2-Heptyn-4-ol, 6-methyl-, ®- lies in its specific stereochemistry and functional groups, which confer distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
60018-69-1 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(4R)-6-methylhept-2-yn-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h7-9H,6H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
QFIGXPMFVPAVTK-QMMMGPOBSA-N |
Isomerische SMILES |
CC#C[C@@H](CC(C)C)O |
Kanonische SMILES |
CC#CC(CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


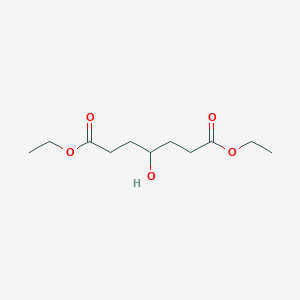
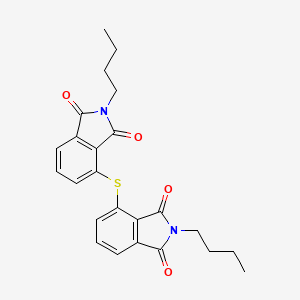
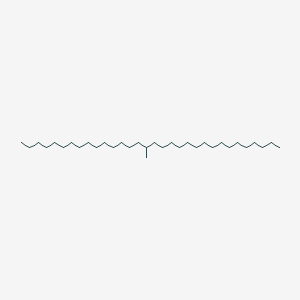

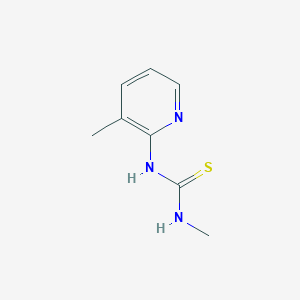
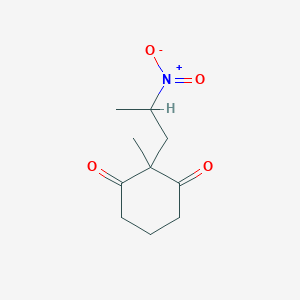
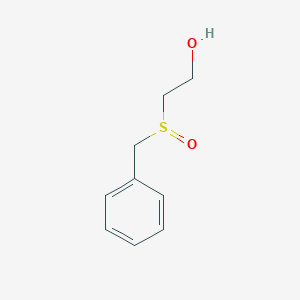
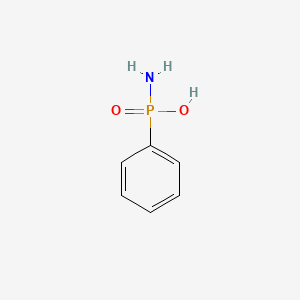
![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)
